molecular formula C10H15ClN2O2 B2424409 Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride CAS No. 2413897-21-7

Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride

Cat. No.: B2424409
CAS No.: 2413897-21-7
M. Wt: 230.69
InChI Key: WPMYNXNAXMLNII-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride is a chemical compound belonging to the class of pyrrolopyridine derivatives. These compounds are characterized by their nitrogen-containing heterocyclic structures, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and antitumor properties.

Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. They have been studied for their ability to modulate various biological pathways, making them candidates for drug development.

Industry: In the industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

  • 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride

  • 3-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Uniqueness: Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride stands out due to its specific structural features and reactivity profile. Its unique combination of functional groups and heterocyclic rings allows for diverse chemical transformations and biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-12-8-3-4-11-6-7(8)5-9(12)10(13)14-2;/h5,11H,3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEWXYPTIACIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C=C1C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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